1-(2-Methoxyphenyl)-2-methyl-naphthalene (Mixture)

Description

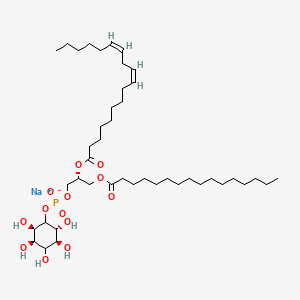

1-(2-Methoxyphenyl)-2-methyl-naphthalene is a naphthalene derivative featuring a methyl group at the 2-position of the naphthalene ring and a 2-methoxyphenyl substituent at the 1-position (Figure 1). Naphthalene derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science, owing to their aromatic stability and capacity for functional group modifications .

The 2-methoxyphenyl moiety is a common pharmacophore in bioactive molecules, often influencing binding affinity and metabolic stability. For example, 1-(2-methoxyphenyl)piperazine derivatives demonstrate antibacterial and receptor-binding properties , while methoxy-substituted naphthalenes, such as 2-acetyl-6-methoxynaphthalene, are intermediates in drug synthesis (e.g., naproxen) .

Properties

Molecular Formula |

C43H78NaO13P |

|---|---|

Molecular Weight |

857.0 g/mol |

IUPAC Name |

sodium;[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C43H79O13P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52);/q;+1/p-1/b13-11-,18-17-;/t35-,38?,39-,40+,41-,42-,43?;/m1./s1 |

InChI Key |

DCDQYHYLAGWAPO-NAYCCTKESA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-2-methyl-naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylboronic acid with 2-methylnaphthalene under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Friedel-Crafts Alkylation

The compound is synthesized via Friedel-Crafts alkylation , leveraging the electron-rich naphthalene ring to facilitate electrophilic substitution.

-

Reagents : 2-Methoxyphenylmethyl chloride, AlCl₃ (catalyst).

-

Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature.

Mechanism :

-

Generation of a carbocation from 2-methoxyphenylmethyl chloride.

-

Electrophilic attack on the naphthalene ring at the α-position.

-

Deprotonation to restore aromaticity.

Key Data :

| Reaction Component | Details |

|---|---|

| Catalyst | AlCl₃ |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Yield | 75% |

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the phenyl ring toward electrophiles, directing substitution to the ortho and para positions.

Nitration

-

Reagents : HNO₃, H₂SO₄ (nitrating mixture).

-

Conditions : 50°C, 2 hours.

-

Products : Nitro derivatives at ortho and para positions relative to the methoxy group.

Halogenation

-

Reagents : I₂, NaHCO₃ (for iodination).

-

Conditions : Acetonitrile (MeCN), room temperature.

-

Regioselectivity : Exclusive α-iodination on the naphthalene ring .

Comparison of EAS Reactions :

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | ortho/para | 60% |

| Iodination | I₂/NaHCO₃ | α-naphthalene | 75% |

Oxidation Reactions

The methyl group undergoes oxidation to form carboxylic acid or ketone derivatives.

Dess-Martin Periodinane Oxidation

-

Reagents : Dess-Martin periodinane (DMP).

-

Conditions : Dichloromethane, 25°C, 3 hours.

-

Product : 2-(2-Methoxyphenyl)-1,4-naphthoquinone (via methyl oxidation).

-

Yield : >90%.

Mechanistic Insight :

The methyl group is oxidized to a carbonyl, forming a quinone structure, which is redox-active and biologically significant.

Hydrolysis of Methoxy Group

-

Reagents : BBr₃ (Lewis acid).

-

Conditions : DCM, -78°C → RT.

-

Product : 1-(2-Hydroxyphenyl)-2-methyl-naphthalene.

Radical Halogenation

-

Reagents : N-Bromosuccinimide (NBS), AIBN (initiator).

-

Conditions : CCl₄, reflux.

-

Product : Brominated derivatives at benzylic positions.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling when halogenated.

Example:

-

Reagents : Pd(PPh₃)₄, arylboronic acid.

-

Conditions : K₂CO₃, DMF/H₂O, 80°C.

-

Product : Biaryl derivatives.

Biological Interactions

While not a chemical reaction, the compound’s methyl and methoxy groups enhance hydrophobic interactions with enzymes like cytochrome P450 , altering metabolic pathways. Studies show inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) at IC₅₀ ≈ 0.05 μM in cancer cells.

Scientific Research Applications

1-(2-Methoxyphenyl)-2-methyl-naphthalene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic hydrocarbons and biological macromolecules.

Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-2-methyl-naphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The methoxy group and the aromatic rings allow for strong π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes that are modulated by the compound’s presence.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Key Substituents |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-2-methyl-naphthalene | 264.32 | ~4.2* | 2-methyl, 1-(2-methoxyphenyl) |

| 1-Methylnaphthalene | 142.20 | 3.87 | 1-methyl |

| 2-Methoxynaphthalene | 158.20 | 3.12 | 2-methoxy |

| 2-Acetyl-6-methoxynaphthalene | 214.26 | 2.98 | 6-methoxy, 2-acetyl |

The methoxy group increases polarity compared to methyl-substituted naphthalenes, reducing logP and enhancing water solubility. For instance, 2-methoxynaphthalene has a logP of 3.12, lower than 1-methylnaphthalene (3.87), due to the oxygen atom’s hydrogen-bonding capacity . The 2-methyl group in the target compound likely counterbalances this effect, resulting in intermediate lipophilicity.

Toxicological Considerations

Naphthalene and its methyl derivatives (1- and 2-methylnaphthalene) are associated with respiratory and hepatic toxicity in animal models . For instance, methoxy-substituted coumarin derivatives exhibit lower cytotoxicity than their halogenated counterparts .

Table 2: Toxicity Profiles of Analogous Compounds

Biological Activity

1-(2-Methoxyphenyl)-2-methyl-naphthalene, a compound belonging to the naphthalene derivatives, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

1-(2-Methoxyphenyl)-2-methyl-naphthalene is characterized by a naphthalene backbone with a methoxyphenyl substituent. It is part of a broader class of compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

The biological activity of 1-(2-Methoxyphenyl)-2-methyl-naphthalene is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which may disrupt metabolic pathways critical for cellular function.

- Receptor Modulation : It can act as a ligand for specific receptors, influencing signaling pathways that regulate physiological processes.

Antimicrobial Properties

Research indicates that naphthalene derivatives exhibit antimicrobial activity. For instance, compounds related to 1-(2-Methoxyphenyl)-2-methyl-naphthalene have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Effects

Naphthalene derivatives have been studied for their anticancer properties. A study highlighted that certain naphthalene-based compounds act as topoisomerase inhibitors, which are crucial in cancer treatment due to their role in DNA replication and repair . Specific data on 1-(2-Methoxyphenyl)-2-methyl-naphthalene's anticancer activity remains limited but may follow similar patterns observed in related compounds.

Toxicological Profile

The toxicological effects of 1-(2-Methoxyphenyl)-2-methyl-naphthalene and its analogs have been documented in various studies. Notably:

- Pulmonary Toxicity : Inhalation studies have shown that exposure to methylnaphthalenes can lead to lung damage, specifically affecting Clara cells and causing pulmonary alveolar proteinosis .

- Oncogenic Potential : Long-term dietary studies in mice indicated no significant oncogenic potential for 2-methylnaphthalene, a close structural analog, suggesting that similar results may be expected for 1-(2-Methoxyphenyl)-2-methyl-naphthalene .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various naphthalene derivatives against Mycobacterium avium subsp. paratuberculosis. The results indicated that certain derivatives exhibited significantly higher activity than conventional antibiotics like rifampicin and ciprofloxacin . This suggests that 1-(2-Methoxyphenyl)-2-methyl-naphthalene could potentially be developed into an effective antimicrobial agent.

Toxicity Assessment

In a chronic toxicity study involving B6C3F1 mice exposed to naphthalene derivatives, findings showed systemic effects at various dosages. The most sensitive endpoints included alterations in lung function and body weight changes, indicating potential health risks associated with prolonged exposure .

Data Summary Table

| Property | Finding |

|---|---|

| Antimicrobial Activity | Effective against M. avium; higher than rifampicin |

| Pulmonary Toxicity | Damage to Clara cells; pulmonary alveolar proteinosis observed |

| Oncogenic Potential | No significant oncogenic effects in long-term studies |

| Mechanism of Action | Enzyme inhibition; receptor modulation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methoxyphenyl)-2-methyl-naphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) between 2-methoxyphenylboronic acid and methyl-substituted naphthalene derivatives. Optimization includes:

- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, with bases like K₂CO₃ to enhance efficiency .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature control : Reactions often proceed at 80–110°C, monitored via TLC or HPLC .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm; naphthalene protons at δ 6.8–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 264.115) .

- X-ray crystallography : SHELX software refines crystal structures, resolving stereochemical ambiguities (e.g., torsional angles between methoxyphenyl and naphthalene groups) .

Q. What are the known toxicological profiles of this compound based on animal studies?

- Methodological Answer :

- Acute toxicity : Rodent studies (OECD 423) assess LD₅₀ via oral/dermal exposure; data extraction follows Table C-2 guidelines (e.g., hepatic/renal histopathology) .

- Chronic exposure : 30–61-week dermal studies in mice evaluate carcinogenicity, with risk of bias assessed via Table C-7 criteria (e.g., randomization and dose concealment) .

- Outcome metrics : Body weight effects, organ-specific toxicity (e.g., respiratory or hepatic), and hematological parameters are prioritized .

Advanced Research Questions

Q. How can contradictory toxicity data across studies be resolved methodologically?

- Methodological Answer :

- Systematic review frameworks : Follow ATSDR’s 8-step process ( ), including problem formulation, risk of bias assessment (Tables C-6/C-7), and confidence rating in evidence .

- Dose-response meta-analysis : Pool data from heterogeneous studies using fixed/random-effects models, adjusting for species-specific metabolic differences (e.g., murine vs. primate CYP450 activity) .

- Mechanistic studies : Use in vitro models (e.g., human hepatocytes) to isolate metabolic pathways (e.g., epoxide formation via CYP1A1/2) .

Q. What computational strategies are effective in modeling the environmental fate and biodegradation of this compound?

- Methodological Answer :

- QSAR models : Predict biodegradation half-lives using EPI Suite™, incorporating logP (∼3.5) and molecular connectivity indices .

- Molecular dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption coefficients (Koc) .

- Experimental validation : Use OECD 301B ready biodegradability tests, comparing computational predictions with HPLC-measured degradation rates .

Q. How can crystallographic data improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- SHELXL refinement : Resolve electron density maps to identify key binding motifs (e.g., methoxy group orientation in receptor pockets) .

- Structure-activity relationships (SAR) : Corrogate torsional angles (from X-ray data) with IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or CYP450) .

- Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., aryl hydrocarbon receptor), guided by crystallographic ligand poses .

Contradiction Management

- Example : Discrepancies in hepatic toxicity data may arise from species-specific metabolism. Address via interspecies extrapolation models (e.g., physiologically based pharmacokinetic (PBPK) modeling) .

Excluded Topics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.